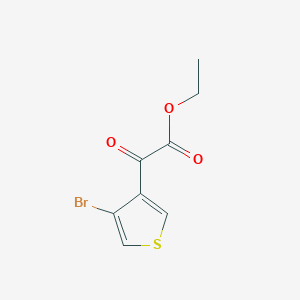

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and an ethyl ester group at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate typically involves the bromination of thiophene followed by esterification. One common method is as follows:

Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.

Esterification: The brominated thiophene is then reacted with ethyl oxalyl chloride in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products

Substitution: Various substituted thiophene derivatives.

Reduction: Ethyl 2-(4-bromothiophen-3-yl)-2-hydroxyacetate.

Oxidation: this compound sulfoxide or sulfone.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds containing thiophene rings exhibit significant anticancer properties. Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells, making it a potential candidate for further drug development aimed at treating various cancers.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Anti-inflammatory Effects

Thiophene derivatives are often investigated for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation in preclinical models, indicating its potential therapeutic applications in treating inflammatory diseases.

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of more complex molecules. For instance, it can be used in the synthesis of pyrazole derivatives through hydrazine hydration reactions, demonstrating its utility in creating pharmacologically relevant compounds .

Material Science

In materials science, this compound is being explored for its potential use in organic electronic devices due to its electronic properties derived from the thiophene moiety. Research is ongoing to assess its effectiveness as a semiconductor material or as part of organic photovoltaic cells .

Case Studies

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-(4-bromothiophen-3-yl)acetate: Lacks the oxo group at the 2-position.

Ethyl 2-(4-chlorothiophen-3-yl)-2-oxoacetate: Contains a chlorine atom instead of bromine.

Ethyl 2-(4-methylthiophen-3-yl)-2-oxoacetate: Contains a methyl group instead of bromine.

Uniqueness

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is unique due to the presence of both the bromine atom and the oxo group, which confer distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the oxo group provides additional sites for chemical modification.

Activité Biologique

Ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound features a bromine atom at the 4-position of the thiophene ring and an ethyl ester group attached to the 2-oxoacetate moiety, which together contribute to its unique chemical properties and potential pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and comparative analyses.

Chemical Structure

This compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Bromination of Thiophene : Thiophene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to introduce the bromine atom.

- Esterification : The brominated compound is then reacted with ethyl oxalyl chloride in the presence of a base (e.g., pyridine) to form the desired ester.

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Studies have shown that compounds with thiophene rings often display significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and AGS cells . The mechanism may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : The compound has also been investigated for its antibacterial properties. Similar thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound is likely mediated through:

- Interaction with Biological Targets : The bromine atom enhances electrophilicity, allowing for interactions with nucleophilic sites on enzymes or receptors.

- Formation of Reactive Intermediates : The carbonyl group can undergo further reactions, leading to the formation of active metabolites that may exert biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | Bromine at the 5-position | Different position affects reactivity |

| Ethyl 2-(4-chlorothiophen-3-yl)-2-oxoacetate | Chlorine instead of bromine | Potentially lower reactivity |

| Ethyl 2-(4-methylthiophen-3-yl)-2-oxoacetate | Methyl group instead of bromine | Alters electronic properties |

The positioning of the bromine atom and the presence of both the oxo and ester functionalities make this compound particularly reactive and versatile compared to its analogs .

Anticancer Activity

In a study examining several thiophene derivatives, this compound was tested against human cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent. Mechanistic studies revealed that treated cells exhibited increased apoptosis markers and cell cycle arrest in the subG0 phase .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition at concentrations ranging from 100 to 500 µg/mL, showcasing its potential utility in pharmaceutical applications targeting bacterial infections .

Propriétés

IUPAC Name |

ethyl 2-(4-bromothiophen-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-13-4-6(5)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOCYFXCASYKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.